molecular formula C10H22O B12642405 1-Propoxyheptane CAS No. 71112-89-5

1-Propoxyheptane

Cat. No.: B12642405
CAS No.: 71112-89-5
M. Wt: 158.28 g/mol
InChI Key: DOYXDCAHTUMXDF-UHFFFAOYSA-N
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Description

1-Propoxyheptane (C₁₀H₂₂O) is an aliphatic ether characterized by a heptane backbone substituted with a propoxy group (–O–C₃H₇). It is commonly utilized as a solvent in organic synthesis and industrial applications due to its moderate polarity and stability under standard conditions. The compound’s physical properties, such as boiling point (~180–190°C) and solubility in nonpolar solvents, are influenced by its long hydrocarbon chain and ether functional group.

Properties

CAS No.

71112-89-5

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

1-propoxyheptane

InChI

InChI=1S/C10H22O/c1-3-5-6-7-8-10-11-9-4-2/h3-10H2,1-2H3

InChI Key

DOYXDCAHTUMXDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propoxyheptane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The general reaction is as follows: [ \text{R-O}^- + \text{R’-X} \rightarrow \text{R-O-R’} + \text{X}^- ] In this case, sodium propoxide (C3H7ONa) reacts with 1-bromoheptane (C7H15Br) to form 1-Propoxyheptane.

Industrial Production Methods: Industrial production of 1-Propoxyheptane typically involves the same Williamson ether synthesis but on a larger scale. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves:

  • Preparation of sodium propoxide by reacting propanol with sodium metal.
  • Reaction of sodium propoxide with 1-bromoheptane under reflux conditions.
  • Purification of the product through distillation.

Chemical Reactions Analysis

Types of Reactions: 1-Propoxyheptane undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions are less common but can lead to the formation of alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ether bond is cleaved.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Strong acids or bases can facilitate the cleavage of the ether bond.

Major Products Formed:

    Oxidation: Heptanoic acid and propanal.

    Reduction: Propanol and heptanol.

    Substitution: Formation of alcohols and alkyl halides.

Scientific Research Applications

1-Propoxyheptane has various applications in scientific research:

    Chemistry: Used as a solvent in organic synthesis and chromatography.

    Biology: Employed in the extraction of biological compounds due to its solvent properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of paints, coatings, and lubricants.

Mechanism of Action

The mechanism of action of 1-Propoxyheptane primarily involves its role as a solvent. It interacts with various molecular targets by dissolving compounds, facilitating chemical reactions, and enhancing the solubility of hydrophobic substances. The pathways involved include:

    Solvation: Surrounding solute molecules with solvent molecules.

    Facilitation of Reactions: Lowering the activation energy of reactions by providing a medium for reactants to interact.

Comparison with Similar Compounds

Structural and Molecular Comparison

Property 1-Propoxyheptane 1-(Chloromethoxy)heptane 1-(Propoxymethoxy)propane
Molecular Formula C₁₀H₂₂O C₈H₁₇ClO C₇H₁₆O₂
Substituent Propoxy (–O–C₃H₇) Chloromethoxy (–O–CH₂Cl) Propoxymethoxy (–O–CH₂–O–C₃H₇)
Chain Length Heptane backbone (C₇) Heptane backbone (C₇) Propane backbone (C₃)
Key Functional Groups Ether Ether, Chloroalkane Diether

Physical and Chemical Properties

  • Boiling Point: 1-Propoxyheptane’s long heptane chain contributes to a higher boiling point (~185°C) compared to 1-(Propoxymethoxy)propane (shorter propane backbone, likely <150°C).
  • Reactivity: The chloro group in 1-(Chloromethoxy)heptane introduces electrophilic reactivity, making it susceptible to nucleophilic substitution reactions, unlike 1-propoxyheptane . 1-(Propoxymethoxy)propane’s diether structure may enhance solubility in polar aprotic solvents compared to monoethers like 1-propoxyheptane .
  • Toxicity and Safety: 1-(Chloromethoxy)heptane likely poses higher toxicity due to chlorine, necessitating stringent handling (e.g., eye/skin flushing as per general chloroalkane protocols) .

Research Findings and Limitations

  • Structural Insights : Comparative reactivity trends align with substituent effects (e.g., chloro groups increase electrophilicity, diethers enhance polarity) .

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